Fosnetupitant chloride is a phosphorylated prodrug of netupitant, primarily developed for the prevention of chemotherapy-induced nausea and vomiting. It is classified as a neurokinin-1 receptor antagonist, which means it works by blocking the action of substance P, a neuropeptide involved in the vomiting reflex. The compound is marketed under the brand name Akynzeo, often in combination with palonosetron, another antiemetic agent.
Fosnetupitant chloride is synthesized from netupitant, which itself is derived from various chemical precursors. It falls under the category of pharmaceuticals used in oncology for managing nausea and vomiting associated with chemotherapy treatments.
The synthesis of fosnetupitant chloride typically involves several steps starting from netupitant. Key methods include:
Fosnetupitant chloride has a complex molecular structure characterized by its empirical formula and a molecular weight of 761.53 g/mol. The compound exists as a single isomer and can be represented structurally as:
The compound appears as a white to off-white crystalline solid and has been observed to be hygroscopic .
Fosnetupitant chloride undergoes several types of chemical reactions:
Common reagents for these reactions include water or aqueous solutions for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Fosnetupitant chloride functions by targeting neurokinin-1 receptors in the brain. Upon administration, it is rapidly converted to netupitant, which binds to these receptors and inhibits the action of substance P. This blockade effectively reduces the activation of the vomiting reflex, thereby minimizing nausea and vomiting associated with chemotherapy treatments .
Fosnetupitant chloride has distinct chemical properties that make it suitable for pharmaceutical applications:
Fosnetupitant chloride has several scientific uses:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: